molecular formula C11H14N2O2 B3056152 4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide CAS No. 6943-35-7

4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide

Cat. No.: B3056152
CAS No.: 6943-35-7
M. Wt: 206.24 g/mol
InChI Key: SOLNQGVBZKBMOI-FMIVXFBMSA-N
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Description

4-hydroxy-N’-[(1E)-phenylmethylidene]butanehydrazide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a hydrazide group and a phenylmethylidene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(1E)-phenylmethylidene]butanehydrazide typically involves the condensation of 4-hydroxybutanehydrazide with benzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-hydroxy-N’-[(1E)-phenylmethylidene]butanehydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pH, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(1E)-phenylmethylidene]butanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The phenylmethylidene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

4-hydroxy-N’-[(1E)-phenylmethylidene]butanehydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antioxidant agent.

    Medicine: Explored for its therapeutic properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(1E)-phenylmethylidene]butanehydrazide involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

4-hydroxy-N’-[(1E)-phenylmethylidene]butanehydrazide is part of a broader class of hydrazones, which are known for their diverse biological activities . Similar compounds include:

    4-hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide: Known for its potent antibacterial and antioxidant properties.

    N’-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs: Exhibiting various pharmacological activities, including anti-inflammatory and anti-cancer effects.

In comparison, 4-hydroxy-N’-[(1E)-phenylmethylidene]butanehydrazide stands out due to its unique combination of hydrazide and phenylmethylidene groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-8-4-7-11(15)13-12-9-10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2,(H,13,15)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLNQGVBZKBMOI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430099
Record name MS-2543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-35-7
Record name NSC52999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-2543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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